2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide involves several steps. The starting material is typically 2-bromo-6-ethoxy-4-formylphenol, which undergoes a reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound .
Chemical Reactions Analysis
2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. The bromine atom can also participate in halogen bonding interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide can be compared with other similar compounds such as:
2-(2-Bromo-4-formylphenoxy)acetamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-(2-Bromo-6-ethoxyphenoxy)acetamide: Lacks the formyl group, which may affect its ability to form covalent bonds with proteins.
2-(2-Bromo-6-ethoxy-4-methylphenoxy)acetamide: Contains a methyl group instead of a formyl group, which may affect its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-5H,2,6H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGNIWDIBHPWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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